4,5-Dichloro-6-methyl-2-pyridin-4-ylpyrimidine
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Overview
Description
Scientific Research Applications
Synthesis and Optical Properties
A series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, including derivatives synthesized from 2,4-dichloro-6-methylpyrimidine, have been prepared and investigated for their optical absorption and emission properties. These compounds demonstrate significant solvatochromism, indicating potential applications in optoelectronic devices and as pH sensors due to their colorimetric and luminescent responses to acid introduction (Hadad et al., 2011).
Antiviral Activity
Derivatives of pyrimidines, including 4,5-dichloro-6-methyl-2-pyridin-4-ylpyrimidine, have shown marked inhibition of retrovirus replication in cell culture, indicating their potential as antiviral agents. Specifically, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited pronounced antiretroviral activity, highlighting the relevance of pyrimidine derivatives in developing new antiviral drugs (Hocková et al., 2003).
Nonlinear Optical (NLO) Applications
Pyrimidine derivatives have been studied for their potential in nonlinear optics (NLO) applications due to their promising electronic and structural properties. Studies have shown that certain pyrimidine derivatives exhibit NLO properties superior to standard molecules, suggesting their utility in optoelectronic and high-tech applications (Hussain et al., 2020).
Chemical Synthesis and Material Science
The versatile reactivity of pyrimidine derivatives, including this compound, makes them valuable intermediates in synthesizing complex molecules and materials. These compounds can undergo various chemical transformations, enabling the creation of a wide range of new compounds with potential applications in material science, pharmaceuticals, and organic electronics (Deng & Mani, 2006).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and covalent modification .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways, including nucleotide synthesis, dna replication, and signal transduction .
Properties
IUPAC Name |
4,5-dichloro-6-methyl-2-pyridin-4-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c1-6-8(11)9(12)15-10(14-6)7-2-4-13-5-3-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTHLPHLDCDQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=NC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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